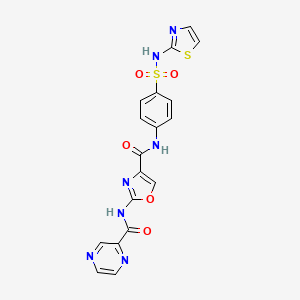

4-(Methylamino)pyridine-2,6-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Methylamino)pyridine-2,6-dicarboxamide, also known as MAPD, is a drug compound that has gained prominence in scientific research due to its unique chemical properties. It is an excellent tridentate ligand for transition metals such as Cu 2+ and Ni 2+ .

Synthesis Analysis

The synthesis of 4-(Methylamino)pyridine-2,6-dicarboxamide involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride . The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides .Molecular Structure Analysis

The molecular formula of 4-(Methylamino)pyridine-2,6-dicarboxamide is C8H10N4O2. The InChI code is 1S/C8H10N4O2/c1-11-4-2-5 (7 (9)13)12-6 (3-4)8 (10)14/h2-3H,1H3, (H2,9,13) (H2,10,14) (H,11,12) .Physical And Chemical Properties Analysis

The physical form of 4-(Methylamino)pyridine-2,6-dicarboxamide is a powder . It has a molecular weight of 194.19 . The storage temperature is room temperature .Scientific Research Applications

- Role : It forms stable complexes with these metals, influencing their reactivity and coordination behavior. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

- Role : By providing a suitable environment, they allow the study of short-lived species, aiding our understanding of chemical reactions and mechanisms .

- Role : These models help elucidate enzyme function, substrate binding, and catalytic processes, leading to insights for drug design and bioinorganic chemistry .

- Role : They enhance reaction rates, selectivity, and efficiency. Examples include C–H activation, cross-coupling, and asymmetric transformations .

- Role : These sensors exhibit fluorescence changes, color shifts, or electrochemical responses upon binding to target molecules. Applications include environmental monitoring, biomedical diagnostics, and food safety .

- Role : They serve as molecular receptors, detecting and binding to analytes. This recognition ability finds use in supramolecular chemistry, drug delivery, and molecular sensing .

Coordination Chemistry

Stabilization of Reactive Species

Synthetic Modelling of Metalloenzyme Active Sites

Catalytic Organic Transformations

Sensing Applications

Recognition Applications

Safety and Hazards

The safety information for 4-(Methylamino)pyridine-2,6-dicarboxamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

- Target of Action Its primary targets are not well-documented in the literature, but it has gained prominence in scientific research due to its unique chemical and biological properties.

- It is known that MAPD can form coordination complexes with transition metals (such as Cu^2+ and Ni^2+), suggesting potential roles in coordination chemistry and stabilization of reactive species .

- However, derivatives based on pyridine-2,6-dicarboxamide scaffolds have been used as model compounds to study intramolecular hydrogen bonding, steric effects, and electronic factors in molecular conformations .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

properties

IUPAC Name |

4-(methylamino)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-11-4-2-5(7(9)13)12-6(3-4)8(10)14/h2-3H,1H3,(H2,9,13)(H2,10,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIMHIHHXKYPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl [9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![3-(4-Ethoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2417541.png)

![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyl)ethanone](/img/structure/B2417542.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2417543.png)

![N-benzyl-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2417544.png)

![N-{4-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenyl}acetamide](/img/structure/B2417550.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2417553.png)

![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)